molecular formula C22H18Br2N2O2S B408979 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole CAS No. 313398-36-6

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole

Cat. No.: B408979
CAS No.: 313398-36-6
M. Wt: 534.3g/mol
InChI Key: WQQMIFPRPIEVJF-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes brominated phenyl groups and a sulfonyl group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Sulfonylation: The attachment of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding reduced pyrazole derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the brominated phenyl groups may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both brominated phenyl groups and a sulfonyl group attached to a dihydropyrazole ring sets it apart from other similar compounds, potentially offering unique reactivity and applications in various fields.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQMIFPRPIEVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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